![molecular formula C19H17FN2O3 B5778134 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)butanamide](/img/structure/B5778134.png)
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorobenzyl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves specific reactions under controlled conditions. For example, a related compound was synthesized through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, indicating a complex synthesis process involving multiple steps and specific reagents (Huang et al., 2005).
Molecular Structure Analysis
The molecular structure is determined using techniques such as X-ray crystallography, providing detailed information on the spatial arrangement of atoms within the molecule. The related compound's structure was solved, showing a triclinic space group and detailed crystallographic parameters, which helps in understanding the 3D conformation and potential reactivity (Huang et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can reveal their reactivity and potential applications. For instance, the introduction of protecting groups, like the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrates the molecule's capacity for functionalization and its stability under various conditions (Crich et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the material's behavior in different environments. Investigations into compounds like bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide provide insights into intermolecular interactions, polymerization potential, and thermal stability (Doan et al., 2016).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-14-9-7-13(8-10-14)12-21-17(23)6-3-11-22-18(24)15-4-1-2-5-16(15)19(22)25/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFHSFUEFMEKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326979 |
Source
|
Record name | 4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196857 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide | |
CAS RN |
701248-18-2 |
Source
|
Record name | 4-(1,3-dioxoisoindol-2-yl)-N-[(4-fluorophenyl)methyl]butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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